molecular formula C11H15NO2 B3025603 Phenyl diethylcarbamate CAS No. 65009-00-9

Phenyl diethylcarbamate

Cat. No.: B3025603
CAS No.: 65009-00-9
M. Wt: 193.24 g/mol
InChI Key: XOIJDIYJCTXRQR-UHFFFAOYSA-N
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Description

Phenyl diethylcarbamate is an organic compound with the molecular formula C11H15NO2 It is a derivative of carbamic acid where the hydrogen atoms are replaced by phenyl and diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl diethylcarbamate can be synthesized through the reaction of phenol with diethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process where phenol and diethylcarbamoyl chloride are reacted in the presence of a suitable catalyst. This method ensures high yield and purity of the product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Phenyl diethylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl or diethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed:

    Oxidation: Carbamate derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Phenyl diethylcarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: It serves as a model compound in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.

Comparison with Similar Compounds

  • Methyl carbamate: Lacks the phenyl group, resulting in different reactivity and biological activity.
  • Ethyl carbamate: Similar to phenyl diethylcarbamate but with an ethyl group instead of a phenyl group.
  • Propyl carbamate: Contains a propyl group, leading to variations in its chemical and biological properties.

Properties

IUPAC Name

phenyl N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-12(4-2)11(13)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIJDIYJCTXRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340827
Record name Phenyl diethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65009-00-9
Record name Phenyl diethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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